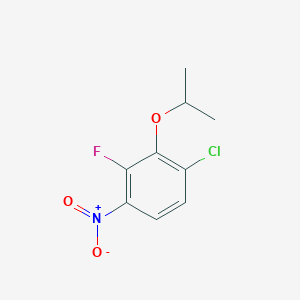
1-Chloro-3-fluoro-4-nitro-2-(propan-2-yloxy)benzene
Description
1-Chloro-3-fluoro-4-nitro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9ClFNO3. This compound is a derivative of benzene, characterized by the presence of chloro, fluoro, nitro, and propan-2-yloxy substituents on the benzene ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
1-chloro-3-fluoro-4-nitro-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3/c1-5(2)15-9-6(10)3-4-7(8(9)11)12(13)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIMPACVOSTEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-4-nitro-2-(propan-2-yloxy)benzene typically involves multiple steps:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic aromatic substitution reactions to introduce the chloro, fluoro, and nitro groups.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps to isolate the desired product .
Chemical Reactions Analysis
1-Chloro-3-fluoro-4-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common reagents used in these reactions include bases, acids, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3-fluoro-4-nitro-2-(propan-2-yloxy)benzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-4-nitro-2-(propan-2-yloxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . The pathways involved depend on the specific chemical environment and the nature of the target molecules .
Comparison with Similar Compounds
1-Chloro-3-fluoro-4-nitro-2-(propan-2-yloxy)benzene can be compared with other benzene derivatives such as:
1-Chloro-3-fluoro-4-nitrobenzene: Lacks the propan-2-yloxy group, resulting in different reactivity and applications.
1-Chloro-4-nitro-2-(propan-2-yloxy)benzene:
1-Fluoro-3-nitro-2-(propan-2-yloxy)benzene: Lacks the chloro group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical properties and reactivity patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


